molecular formula C7H7NOS B1457058 2-(Thiazol-2-yl)but-3-yn-2-ol CAS No. 1202769-68-3

2-(Thiazol-2-yl)but-3-yn-2-ol

Cat. No. B1457058
M. Wt: 153.2 g/mol
InChI Key: JJCFOOAPKUJAIV-UHFFFAOYSA-N
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Description

“2-(Thiazol-2-yl)but-3-yn-2-ol” is an organic compound . It has been identified as a highly potent NIK inhibitor .


Synthesis Analysis

The synthesis of “2-(Thiazol-2-yl)but-3-yn-2-ol” involves several steps. The racemic mixture was separated on a preparative chiral column . The enantiomers were separated by Chiral-Prep-HPLC .


Molecular Structure Analysis

The molecular formula of “2-(Thiazol-2-yl)but-3-yn-2-ol” is C7H7NOS . The InChI code is 1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 .


Chemical Reactions Analysis

“2-(Thiazol-2-yl)but-3-yn-2-ol” has been involved in various chemical reactions. For instance, it has been used in the synthesis of N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives .


Physical And Chemical Properties Analysis

“2-(Thiazol-2-yl)but-3-yn-2-ol” is a white to yellow solid . Its molecular weight is 153.2 g/mol .

Scientific Research Applications

1. Synthesis and Characterization in Chemistry

2-(Thiazol-2-yl)but-3-yn-2-ol and its derivatives have been explored in the synthesis and characterization of various chemical compounds. For instance, Kamat et al. (2017) synthesized Cu(II) complexes of 2-(2-benzo[d]thiazol-2-yl)hydrazono)propan-1-ol and characterized them using various spectro-analytical techniques, including X-ray diffraction and electrospray ionization methods (Kamat et al., 2017). Similarly, Bondock et al. (2013) described an efficient synthesis of new functionalized 2-(heteroaryl)thiazoles, highlighting the chemical versatility of thiazole derivatives (Bondock et al., 2013).

2. Biological and Pharmaceutical Research

In the biological and pharmaceutical domain, thiazole derivatives demonstrate significant potential. El‐Wahab et al. (2014) synthesized and characterized a coumarin-thiazole derivative with notable antimicrobial activity. This derivative was also incorporated into polymers, such as polyurethane varnishes, demonstrating enhanced antimicrobial properties (El‐Wahab et al., 2014).

3. Materials Science and Technology

In the field of materials science, thiazole derivatives have been utilized to develop advanced materials with specific properties. Zhang et al. (2016) used a thiazolo[5,4-d]thiazole moiety for the design and synthesis of compounds exhibiting reversible excited-state intramolecular proton transfer, which have applications in white organic light emitting diodes (Zhang et al., 2016).

4. Advanced Synthetic Methods

Thiazole derivatives have also been employed in developing advanced synthetic methods. Li and Li (2011) investigated one-pot four-component reactions involving thiazole, leading to the synthesis of unexpected compounds under catalyst-free conditions (Li & Li, 2011).

5. Environmental and Energy Applications

In the context of environmental and energy applications, Han et al. (2015) introduced 2-(thiophen-2-yl)thiazole as a π-bridge into diethylamino coumarin to synthesize novel coumarin sensitizers for dye-sensitized solar cells, demonstrating the role of thiazole derivatives in renewable energy technologies (Han et al., 2015).

properties

IUPAC Name

2-(1,3-thiazol-2-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFOOAPKUJAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=NC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiazol-2-yl)but-3-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Zhu, Y Ma, W Zu, J Song, H Wang… - Journal of Medicinal …, 2020 - ACS Publications
A series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives with NF-κB inducing kinase (NIK) inhibitory activity were obtained through structure-based drug design and …
Number of citations: 14 pubs.acs.org
J Song, Y Zhu, W Zu, C Duan, J Xu, F Jiang… - Bioorganic & Medicinal …, 2021 - Elsevier
NIK is a critical regulatory protein of the non-classical NF-kB pathway, and its dysregulated activation has been proved to be one of the pathogenic factors in a variety of autoimmune …
Number of citations: 7 www.sciencedirect.com
P Arsenyan, S Lapcinska, A Ivanova… - European Journal of …, 2019 - Wiley Online Library
Herein we report the first example of a strategy for peptide functionalization through the generation of selenocysteine electrophile in 5‐ and 6‐endo‐dig cyclization reactions. This …
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org
YN Demchenko, LA Brents, Z Li, LP Bergsagel… - Oncotarget, 2014 - ncbi.nlm.nih.gov
NFkB activity is critical for survival and proliferation of normal lymphoid cells and many kinds of B-cell tumors, including multiple myeloma (MM). NFkB activating mutations, which are …
Number of citations: 70 www.ncbi.nlm.nih.gov
T Aoki, F Hiura, A Li, N Yang, N Takakura-Hino… - Frontiers in …, 2023 - frontiersin.org
Periodontal disease is an infectious disease that affects many people worldwide. Disease progression destroys the alveolar bone and causes tooth loss. We have previously shown that …
Number of citations: 7 www.frontiersin.org
A Paul, J Edwards, C Pepper, S Mackay - Cells, 2018 - mdpi.com
The cellular kinases inhibitory-κB kinase (IKK) α and Nuclear Factor-κB (NF-κB)-inducing kinase (NIK) are well recognised as key central regulators and drivers of the non-canonical NF-…
Number of citations: 58 www.mdpi.com
J Wang, S Wu, Z Li, L Liu, Y Pang, J Wei - The International Journal of …, 2021 - Elsevier
Chronic periodontitis is an inflammatory disease that represents a major public health issue nowadays. Here, we investigated the protective role of nuclear factor kappa B (NF-κB) …
Number of citations: 3 www.sciencedirect.com

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